molecular formula C18H17N3O5S B11000527 Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate

Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate

Cat. No.: B11000527
M. Wt: 387.4 g/mol
InChI Key: CICHKSATIJPDAI-UHFFFAOYSA-N
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Description

Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It contains both oxazole and thiazole rings, which are known for their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the oxazole and thiazole rings through cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole and thiazole derivatives, such as:

Uniqueness

Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate is unique due to its specific combination of oxazole and thiazole rings, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

Overview

Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate is a complex organic compound that exhibits significant biological activities. This compound belongs to a class of heterocycles known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The structural features of this compound, particularly the oxazole and thiazole rings, play crucial roles in its biological interactions.

Chemical Structure

The compound can be represented by the following molecular formula and structure:

Property Details
Molecular FormulaC16H18N2O4S
Molecular Weight342.39 g/mol
IUPAC NameThis compound
InChI Key[InChI Key Here]

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The oxazole and thiazole moieties are known to modulate enzyme activity and receptor interactions, which can lead to:

  • Inhibition of Tumor Growth : The compound has shown potential in inhibiting the growth of cancer cells by inducing apoptosis (programmed cell death) through the modulation of signaling pathways.
  • Antimicrobial Activity : It exhibits activity against a range of pathogens by disrupting their metabolic processes.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. For instance:

  • In Vitro Studies : The compound was tested against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated a significant reduction in cell viability at concentrations as low as 10 µM.
Cell Line IC50 (µM) Effect
MCF-71050% reduction in viability
A54915Induction of apoptosis

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : It showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.
Pathogen MIC (µg/mL) Effect
Staphylococcus aureus15Bactericidal
Escherichia coli30Bacteriostatic

Study on Anticancer Properties

A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various thiazole derivatives, including our compound. The results highlighted its promising activity against multiple cancer types through mechanisms involving apoptosis and cell cycle arrest.

Study on Antimicrobial Efficacy

In a comparative study on antimicrobial agents published in Antimicrobial Agents and Chemotherapy, the compound was tested alongside established antibiotics. It demonstrated superior efficacy against resistant strains of bacteria, suggesting its potential use as an alternative therapeutic agent.

Properties

Molecular Formula

C18H17N3O5S

Molecular Weight

387.4 g/mol

IUPAC Name

methyl 2-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H17N3O5S/c1-9-13(10(2)26-21-9)16(22)20-18-19-14(17(23)25-4)15(27-18)11-7-5-6-8-12(11)24-3/h5-8H,1-4H3,(H,19,20,22)

InChI Key

CICHKSATIJPDAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3OC)C(=O)OC

Origin of Product

United States

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